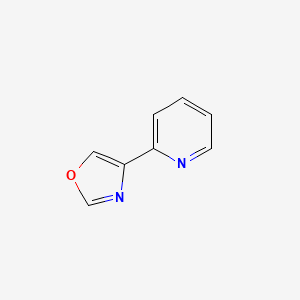
2-Amino-5-ethoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Ethylglutamate is a derivative of glutamic acid, an important amino acid in the human body It is characterized by the presence of an ethyl group attached to the gamma carbon of the glutamate molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-Ethylglutamate can be synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-ethoxy-5-oxopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of glutamic acid and ethanol into the reactor, with the product being continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Ethylglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-ethylglutamic acid.
Reduction: It can be reduced to form gamma-ethylglutamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gamma-ethylglutamic acid.
Reduction: Gamma-ethylglutamine.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Gamma-Ethylglutamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the metabolism of glutamate derivatives.
Industry: It is used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
Gamma-Ethylglutamate exerts its effects by interacting with glutamate receptors in the body. These receptors are involved in various physiological processes, including neurotransmission and cellular metabolism. The ethyl group attached to the gamma carbon of the glutamate molecule can influence the binding affinity and activity of the compound at these receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Gamma-Methylglutamate: Similar structure but with a methyl group instead of an ethyl group.
Gamma-Propylglutamate: Similar structure but with a propyl group instead of an ethyl group.
Gamma-Butylglutamate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Gamma-Ethylglutamate is unique due to the specific influence of the ethyl group on its chemical and biological properties
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
Clave InChI |
XMQUEQJCYRFIQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)



![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole](/img/structure/B8816587.png)






